molecular formula C12H18 B14152106 1-Methyl-4-(2-methylbutan-2-yl)benzene CAS No. 4237-70-1

1-Methyl-4-(2-methylbutan-2-yl)benzene

Cat. No.: B14152106
CAS No.: 4237-70-1
M. Wt: 162.27 g/mol
InChI Key: HTICYVWLHLMMPF-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-methylbutan-2-yl)benzene is an aromatic hydrocarbon featuring a benzene ring substituted with a methyl group at position 1 and a bulky 2-methylbutan-2-yl (tert-pentyl) group at position 3. Its molecular formula is C₁₂H₁₈, with a molecular weight of 162.28 g/mol. The tert-pentyl substituent imparts significant steric hindrance and hydrophobicity, influencing its physical properties and reactivity compared to simpler alkylbenzenes.

Properties

CAS No.

4237-70-1

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1-methyl-4-(2-methylbutan-2-yl)benzene

InChI

InChI=1S/C12H18/c1-5-12(3,4)11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3

InChI Key

HTICYVWLHLMMPF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(2-methylbutan-2-yl)benzene can be synthesized through Friedel-Crafts alkylation. This involves the reaction of toluene with 2-methylbutan-2-ol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the aromatic ring of toluene to form the desired product .

Industrial Production Methods: In industrial settings, the synthesis of 1-Methyl-4-(2-methylbutan-2-yl)benzene typically involves large-scale Friedel-Crafts alkylation. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the molar ratio of reactants .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(2-methylbutan-2-yl)benzene primarily undergoes electrophilic aromatic substitution reactions. These include halogenation, nitration, and sulfonation. The compound can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst such as iron(III) chloride.

    Nitration: A mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: Sulfur trioxide or concentrated sulfuric acid.

    Oxidation: Potassium permanganate or chromic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

Scientific Research Applications

1-Methyl-4-(2-methylbutan-2-yl)benzene is a chemical compound characterized by a benzene ring substituted with a methyl group and a tert-pentyl group. It is also known as p-tert-pentyltoluene. This compound is commonly used in organic synthesis and appears in various scientific research applications.

Scientific Research Applications

1-Methyl-4-(2-methylbutan-2-yl)benzene is utilized in various scientific research applications:

  • Chemistry It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology The compound is used in studies involving the interaction of aromatic hydrocarbons with biological systems.
  • Medicine Research into its potential therapeutic properties and its role in drug synthesis.
  • Industry Employed as a solvent and in the production of specialty chemicals.

Chemical Reactions Analysis

1-Methyl-4-(2-methylbutan-2-yl)benzene primarily undergoes electrophilic aromatic substitution reactions, including halogenation, nitration, and sulfonation. The compound can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

  • Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst such as iron(III) chloride.
  • Nitration: A mixture of concentrated nitric acid and sulfuric acid.
  • Sulfonation: Sulfur trioxide or concentrated sulfuric acid.
  • Oxidation: Potassium permanganate or chromic acid.
  • Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Halogenation: 1-Methyl-4-(2-methylbutan-2-yl)-2-chlorobenzene or 1-Methyl-4-(2-methylbutan-2-yl)-2-bromobenzene.
  • Nitration: 1-Methyl-4-(2-methylbutan-2-yl)-2-nitrobenzene.
  • Sulfonation: 1-Methyl-4-(2-methylbutan-2-yl)-2-sulfonic acid.

The mechanism of action of 1-Methyl-4-(2-methylbutan-2-yl)benzene in chemical reactions involves the formation of a carbocation intermediate during electrophilic aromatic substitution. This intermediate is stabilized by resonance, allowing it to react with various electrophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-methylbutan-2-yl)benzene in chemical reactions involves the formation of a carbocation intermediate during electrophilic aromatic substitution. This intermediate is stabilized by resonance, allowing it to react with various electrophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Comparison with Similar Alkyl-Substituted Benzenes

Structural Isomers and Homologs

Table 1: Key Properties of 1-Methyl-4-(2-methylbutan-2-yl)benzene and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Boiling Point (°C) Key Applications/Findings
1-Methyl-4-(2-methylbutan-2-yl)benzene C₁₂H₁₈ 162.28 Tert-pentyl ~178 (estimated) Limited data; inferred from analogs
1-Methyl-4-(1-methylethyl)benzene (p-Cymene) C₁₀H₁₄ 134.21 Isopropyl 177 Insecticidal activity, flavorant
1-Methyl-4-(1-methyl-ethenyl)benzene C₁₀H₁₂ 132.21 Vinyl N/A Detected in Iberian ham volatiles
1-Methyl-4-(2-methyl-3-buten-2-yl)benzene C₁₂H₁₆ 160.26 Allyl-tert 178 Synthetic intermediate

Physicochemical Properties

  • Hydrophobicity : The tert-pentyl group in 1-Methyl-4-(2-methylbutan-2-yl)benzene increases hydrophobicity compared to p-cymene (isopropyl), reducing water solubility and enhancing lipid affinity.
  • Thermal Stability : Bulkier substituents like tert-pentyl may improve thermal stability, as seen in pyrolysis studies of structurally related compounds .
  • Boiling Point : Estimated at ~178°C based on homologs (e.g., 1-Methyl-4-(2-methyl-3-buten-2-yl)benzene, bp 178°C) .

Spectroscopic and Analytical Data

  • GC-MS Identification : p-Cymene is identified via spectral matching (Wiley229.LIB) with retention time ~17.5 minutes . The tert-pentyl analog would likely exhibit longer retention times due to higher molecular weight.
  • NMR Profiles : Analogous compounds like 1-methyl-4-(1-phenylethyl)benzene show distinct ¹H NMR shifts (e.g., δ 1.35–1.45 for tert-alkyl groups) , which can guide characterization of the target compound.

Biological Activity

1-Methyl-4-(2-methylbutan-2-yl)benzene, also known as p-cymene, is a monoterpene compound widely studied for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

1-Methyl-4-(2-methylbutan-2-yl)benzene is an aromatic hydrocarbon with a chemical formula of C10H14C_{10}H_{14}. Its structure features a methyl group and a branched alkyl chain, which contribute to its hydrophobic characteristics and biological interactions.

Antimicrobial Properties

Research indicates that p-cymene exhibits significant antimicrobial activity against various pathogens. A study reported that p-cymene demonstrated potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The minimum inhibitory concentration (MIC) was found to be as low as 6.25 μg/mL for certain derivatives of the compound.

Pathogen MIC (μg/mL)
Staphylococcus aureus6.25
Enterococcus faecalis3.13
Escherichia coli50

Anti-inflammatory Effects

1-Methyl-4-(2-methylbutan-2-yl)benzene has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell models . The mechanism appears to involve the modulation of signaling pathways associated with inflammation.

Antioxidant Activity

The compound exhibits notable antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative damage in cellular systems. This activity has implications for its potential use in preventing oxidative stress-related diseases .

The biological activity of p-cymene is largely influenced by its interaction with cellular targets:

  • Enzyme Interaction : The compound can interact with enzymes through hydrogen bonding, particularly due to the presence of hydroxyl groups in certain derivatives. This interaction can modulate enzyme activities and influence metabolic pathways .
  • Membrane Interaction : Its hydrophobic nature allows p-cymene to integrate into lipid membranes, potentially altering membrane fluidity and affecting receptor signaling pathways .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of p-cymene against various bacterial strains. The results indicated that p-cymene not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their effectiveness against resistant strains .

In Vivo Studies

In vivo studies have shown that p-cymene administration in animal models led to significant reductions in inflammatory markers and improved recovery from induced inflammatory conditions. This suggests potential therapeutic applications in treating inflammatory diseases .

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